molecular formula C9H15NO4 B558649 1-(Boc-amino)cyclopropanecarboxylic acid CAS No. 88950-64-5

1-(Boc-amino)cyclopropanecarboxylic acid

Cat. No. B558649
CAS RN: 88950-64-5
M. Wt: 201,22 g/mole
InChI Key: DSKCOVBHIFAJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06958384B2

Procedure details

(1S,2S)-2-Amino-cyclopentanecarboxylic acid (NH2-ACPC-OH, JKMI91, 5.18 g, 40.1 mmol) (See LePlae, Umezawa, Lee & Gellman (2001) J. Org. Chem. 66:5629-5632) was dissolved in methanol (409 mL). Triethylamine (11.16 mL, 80.2 mmol) was added via syringe followed by di-tert-butyl-dicarbonate (8.74 g, 40.1 mmol). The reaction mixture was stirred at room temperature for 2 h. The solvent was removed by rotary evaporation. The residue was diluted with ethyl acetate (250 mL), washed with 0.5 M NaHSO4 (1×100), and saturated aqueous NaCl solution (1×100). The organic layer was dried over MgSO4, filtered, and concentrated to give a white solid. The crude product was purified by column chromatography (7:3:0.3) hexane:ethyl acetate:acetic acid). Acetic acid was removed on the high-vacuum rotary evaporator. Benzene (2×100 mL) was added and removed on the rotary evaporator. The residue was dried under high vacuum overnight to give a white solid (Boc-ACPC-OH, JKMI103, 7.65 g, 83%). 1H NMR (250 MHz, CDCl3): δ=11.22 (br. s, 1H), 4.93 (br. s, 1H), 4.02 (br. s, 1H), 2.69 (br. s, 1H), 2.14-1.89 (m, 3H), 1.68 (quin., J=6.7 Hz, 2H), 1.51-1.35 (m, 10H) ppm.
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
409 mL
Type
solvent
Reaction Step One
Quantity
11.16 mL
Type
reactant
Reaction Step Two
Quantity
8.74 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C@H]1C[CH2:5][CH2:4][C@@H:3]1[C:7]([OH:9])=[O:8].C([N:12](CC)CC)C.[C:17]([O:21][C:22]([O:24]C(OC(C)(C)C)=O)=O)([CH3:20])([CH3:19])[CH3:18]>CO>[CH3:18][C:17]([O:21][C:22]([NH:12][C:3]1([C:7]([OH:9])=[O:8])[CH2:4][CH2:5]1)=[O:24])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
5.18 g
Type
reactant
Smiles
N[C@@H]1[C@H](CCC1)C(=O)O
Name
Quantity
409 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
11.16 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
8.74 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (250 mL)
WASH
Type
WASH
Details
washed with 0.5 M NaHSO4 (1×100), and saturated aqueous NaCl solution (1×100)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (7:3:0.3) hexane
CUSTOM
Type
CUSTOM
Details
Acetic acid was removed on the high-vacuum rotary evaporator
ADDITION
Type
ADDITION
Details
Benzene (2×100 mL) was added
CUSTOM
Type
CUSTOM
Details
removed on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)(C)OC(=O)NC1(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.